N-[1-(5-chloropyrimidin-2-yl)piperidin-3-yl]-3-fluorobenzenesulfonamide
Description
N-[1-(5-chloropyrimidin-2-yl)piperidin-3-yl]-3-fluorobenzenesulfonamide is a complex organic compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by the presence of a pyrimidine ring, a piperidine ring, and a fluorobenzenesulfonamide group, which contribute to its unique chemical properties and biological activities.
Properties
IUPAC Name |
N-[1-(5-chloropyrimidin-2-yl)piperidin-3-yl]-3-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClFN4O2S/c16-11-8-18-15(19-9-11)21-6-2-4-13(10-21)20-24(22,23)14-5-1-3-12(17)7-14/h1,3,5,7-9,13,20H,2,4,6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XANNXCDCQZBJSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=N2)Cl)NS(=O)(=O)C3=CC=CC(=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-chloropyrimidin-2-yl)piperidin-3-yl]-3-fluorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 5-chloropyrimidine-2-amine: This intermediate can be synthesized through the chlorination of pyrimidine-2-amine using reagents such as phosphorus oxychloride (POCl3).
Formation of 1-(5-chloropyrimidin-2-yl)piperidine: This step involves the reaction of 5-chloropyrimidine-2-amine with piperidine under suitable conditions, such as heating in the presence of a base like sodium hydride (NaH).
Sulfonamide Formation: The final step involves the reaction of 1-(5-chloropyrimidin-2-yl)piperidine with 3-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine (TEA) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-chloropyrimidin-2-yl)piperidin-3-yl]-3-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acetic acid (CH3COOH)
Reduction: LiAlH4, sodium borohydride (NaBH4), ethanol (EtOH)
Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted pyrimidine derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases such as diabetes and cancer.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-(5-chloropyrimidin-2-yl)piperidin-3-yl]-3-fluorobenzenesulfonamide involves its interaction with specific molecular targets within the body. For instance, it has been shown to act as an agonist for G-protein-coupled receptor 119 (GPR119), which is predominantly expressed in pancreatic β-cells and enteroendocrine cells in the gastrointestinal tract . By stimulating GPR119, the compound promotes glucose-dependent insulin release and incretin hormone secretion, which are crucial for maintaining glucose homeostasis .
Comparison with Similar Compounds
N-[1-(5-chloropyrimidin-2-yl)piperidin-3-yl]-3-fluorobenzenesulfonamide can be compared with other similar compounds, such as:
BMS-903452: Another GPR119 agonist with a similar structure but different substituents on the pyrimidine and piperidine rings.
N-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide: A compound with a cyclopropane ring instead of a fluorobenzene ring, which may exhibit different biological activities.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
